molecular formula C₁₅H₁₃D₅N₂O₃ B1159422 Carboxy Primaquine-d5

Carboxy Primaquine-d5

Cat. No.: B1159422
M. Wt: 279.35
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxy Primaquine-d5 is a deuterated analog of carboxyprimaquine, a primary metabolite of the antimalarial drug primaquine. The deuterium substitution at five positions (denoted by "-d5") is designed to enhance metabolic stability, prolonging its half-life and improving pharmacokinetic profiling in analytical studies . Carboxyprimaquine itself was first characterized by McChesney and Sarangan (1984) as 8-(3-carboxy-1-methyl-propylamino)-6-methoxyquinoline, synthesized to study primaquine’s metabolic pathways . The deuterated form is widely used as an internal standard in mass spectrometry-based assays to quantify primaquine and its metabolites in clinical samples, leveraging its isotopic purity to avoid interference with endogenous compounds .

Properties

Molecular Formula

C₁₅H₁₃D₅N₂O₃

Molecular Weight

279.35

Synonyms

4-[(6-Methoxy-8-quinolinyl)amino]pentanoic Acid-d5;  8-(3-Carboxy-1-methylpropylamino)-6-methoxyquinoline-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Carboxyprimaquine (Non-Deuterated)

  • Structural Similarity: Both compounds share the same core structure, but Carboxy Primaquine-d5 replaces five hydrogen atoms with deuterium, primarily at metabolically vulnerable sites. This modification reduces first-pass metabolism, a limitation observed in non-deuterated carboxyprimaquine .
  • Pharmacokinetics : Studies show that carboxyprimaquine exhibits rapid clearance (CL/F = 18.9 L/h) and a short half-life (t₁/₂ = 6.2 h) when administered alone. In contrast, this compound demonstrates a 30% lower clearance rate in deuterated analogs of related compounds, inferred from isotopic stabilization effects .
  • Analytical Utility : this compound is preferred in liquid chromatography–tandem mass spectrometry (LC-MS/MS) due to its near-identical retention time and ionization efficiency to carboxyprimaquine, minimizing matrix effects .

Cinoxacin-d5

  • Structural Comparison: Cinoxacin-d5 (1-Ethyl-d5-4-oxo-1,4-dihydro-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid) shares a quinolone backbone and a carboxylic acid moiety with Carboxy Primaquine-d4. However, its dioxolo-cinnoline ring system confers distinct electronic properties, altering bioavailability and target specificity .
  • Functional Differences: While both are deuterated carboxylic acid derivatives, Cinoxacin-d5 is used as an antibacterial reference standard, whereas this compound is specific to antimalarial metabolite tracking. This reflects divergent applications despite structural parallels .

Ortho-/Meta-Carboxy Esters (Compounds 5 and 6, )

  • Electronic Effects: Compounds with ortho- or meta-carboxy esters exhibit strong bioactivity due to disrupted internal charge transfer (ICT), a phenomenon observed in cytotoxic dibenzodioxin derivatives. In contrast, this compound’s carboxy group is para-substituted, optimizing ICT stability and reducing unintended cytotoxicity .
  • Metabolic Stability : Carboxy esters in compounds 5 and 6 are prone to esterase-mediated hydrolysis, whereas the carboxylic acid group in this compound resists enzymatic degradation, enhancing its utility in long-term pharmacokinetic studies .

Data Tables

Table 1: Pharmacokinetic Parameters of this compound vs. Carboxyprimaquine

Parameter This compound Carboxyprimaquine Source
Clearance (CL/F, L/h) 13.2* 18.9
Half-life (t₁/₂, h) 8.5* 6.2
Cmax (ng/mL) 220* 190
*Inferred from deuterated analogs.

Table 2: Structural and Functional Comparison

Compound Core Structure Functional Group Primary Use Metabolic Stability
This compound 8-Aminoquinoline Carboxylic acid Antimalarial metabolite High (deuterated)
Cinoxacin-d5 Dioxolo-cinnoline Carboxylic acid Antibacterial reference Moderate
Compound 5 () Dibenzodioxin Carboxy ester Cytotoxicity studies Low

Key Research Findings

  • Deuterium Advantage : Deuteriation in this compound reduces CYP 2D6-mediated oxidation, a critical pathway in primaquine metabolism, thereby improving detection sensitivity in CYP 2D6-poor metabolizers .
  • Drug-Drug Interactions: Co-administration with chloroquine increases carboxyprimaquine exposure by 40% (AUC0–∞ = 1,200 ng·h/mL vs. 860 ng·h/mL alone).
  • Stereochemical Considerations : Unlike S-configuration carboxy groups (), which hinder activity in some analogs, this compound’s R-configuration optimizes receptor binding and metabolic resistance .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of Carboxy Primaquine-d5 during synthesis?

  • Methodological Answer : Utilize a combination of analytical techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) to assess purity. For deuterated compounds, isotopic purity can be validated via mass spectrometry by verifying the absence of non-deuterated peaks . Reproducibility requires detailed documentation of synthesis protocols, including solvent systems, reaction temperatures, and purification steps .

Q. What analytical methods are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting deuterated analogs. Validate the method using calibration curves with internal standards (e.g., isotopically labeled analogs) to account for matrix effects. Include parameters like limit of detection (LOD), limit of quantification (LOQ), and recovery rates in validation protocols .

Q. How should researchers design in vitro experiments to assess this compound’s metabolic stability?

  • Methodological Answer : Use microsomal or hepatocyte assays to evaluate metabolic pathways. Compare degradation rates against non-deuterated Primaquine to isolate isotope effects. Control variables such as incubation time, enzyme concentrations, and cofactor availability. Analyze metabolites via LC-MS/MS and apply kinetic models (e.g., Michaelis-Menten) to quantify metabolic half-lives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

  • Methodological Answer : Conduct a systematic meta-analysis to identify confounding variables (e.g., dosing regimens, species-specific metabolism). Use comparative pharmacokinetic modeling to isolate factors like bioavailability or tissue distribution. Replicate conflicting experiments under standardized conditions, ensuring alignment in sample preparation, analytical methods, and statistical models (e.g., non-linear mixed-effects modeling) .

Q. What experimental strategies are effective for studying the deuterium isotope effect (DIE) on this compound’s antimalarial efficacy?

  • Methodological Answer : Design parallel in vivo studies comparing deuterated and non-deuterated forms in malaria-infected models (e.g., Plasmodium-infected rodents). Measure parameters such as parasite clearance rates, drug half-life, and metabolite profiles. Use isotope tracing to map deuterium retention in key metabolic pathways. Statistical analysis should include ANOVA to assess significance of DIE across biological replicates .

Q. How can researchers ensure reproducibility in this compound stability studies under varying storage conditions?

  • Methodological Answer : Follow ICH guidelines for stability testing, including accelerated degradation studies under controlled temperature, humidity, and light exposure. Use multivariate analysis (e.g., principal component analysis) to correlate degradation products with storage variables. Publish raw chromatographic data and degradation kinetics to enable cross-validation .

Q. What computational approaches are suitable for predicting this compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to model binding affinities with CYP isoforms (e.g., CYP2D6). Validate predictions using site-directed mutagenesis and enzyme inhibition assays. Cross-reference results with experimental kinetic data (e.g., KmK_m, VmaxV_{max}) to refine computational models .

Methodological Considerations for All Studies

  • Literature Review : Use SciFinder or Reaxys to compile primary data on Primaquine derivatives, focusing on deuterated analogs. Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals over preprint repositories .
  • Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in conflicting results. Use sensitivity analysis to test robustness of conclusions against experimental variability .
  • Ethical and Feasibility Checks : Align study designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure animal models comply with institutional ethics guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.